An In-depth Technical Guide to the Synthesis and Characterization of 9-(Chloromethyl)anthracene
An In-depth Technical Guide to the Synthesis and Characterization of 9-(Chloromethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 9-(chloromethyl)anthracene, a versatile reagent in organic synthesis and a valuable fluorescent labeling agent. This document details experimental protocols, summarizes key analytical data, and illustrates relevant chemical pathways and workflows.
Physicochemical Properties
9-(Chloromethyl)anthracene is a yellow crystalline solid.[1] It is soluble in chloroform (B151607) but insoluble in water. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁Cl | [2] |
| Molecular Weight | 226.70 g/mol | [3] |
| Melting Point | 138-140 °C | |
| Appearance | Yellow crystalline powder | [1] |
| CAS Number | 24463-19-2 | [4][5] |
Synthesis of 9-(Chloromethyl)anthracene
The primary synthetic routes to 9-(chloromethyl)anthracene are through direct chloromethylation of anthracene (B1667546) or from 9-anthracenemethanol (B72535).
Direct Chloromethylation of Anthracene
The most common method for the synthesis of 9-(chloromethyl)anthracene is the electrophilic aromatic substitution of anthracene.[6] This reaction is typically carried out by treating anthracene with formaldehyde (B43269) (or a formaldehyde equivalent such as paraformaldehyde or 1,3,5-trioxane) and hydrochloric acid.[6] The reaction is often facilitated by the presence of a Lewis acid catalyst.[6] It is important to note that controlling the stoichiometry is crucial to favor the mono-substituted product and minimize the formation of 9,10-bis(chloromethyl)anthracene (B83949).
Experimental Protocol: Chloromethylation of Anthracene
This protocol is adapted from procedures for the synthesis of 9,10-bis(chloromethyl)anthracene and should be optimized for the desired mono-substituted product, primarily by adjusting the stoichiometry of the reagents.
Materials:
-
Anthracene
-
1,3,5-Trioxane (B122180) (or paraformaldehyde)
-
Concentrated Hydrochloric Acid (37%)
-
Acetic Acid (glacial)
-
Hexadecyltrimethylammonium bromide (Phase-transfer catalyst)
-
Water (deionized)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthracene (1 equivalent), 1,3,5-trioxane (0.8-1.0 equivalent to favor mono-substitution), and hexadecyltrimethylammonium bromide (0.025 equivalents).[7]
-
To this solid mixture, add concentrated hydrochloric acid and glacial acetic acid.[7]
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solid precipitate is collected by vacuum filtration.
-
The collected solid is washed thoroughly with water to remove any remaining acid and catalyst, followed by a wash with cold ethanol.
-
The crude 9-(chloromethyl)anthracene is then dried. Further purification can be achieved by recrystallization.
Synthesis from 9-Anthracenemethanol
An alternative route to 9-(chloromethyl)anthracene involves the conversion of the hydroxyl group of 9-anthracenemethanol to a chloride. This can be achieved using a variety of chlorinating agents, with thionyl chloride being a common choice.
Experimental Protocol: Synthesis from 9-Anthracenemethanol
Materials:
-
9-Anthracenemethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dioxane
-
Benzene (B151609) (for washing)
Procedure:
-
Dissolve 9-anthracenemethanol in anhydrous dioxane in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO₂.
-
Slowly add thionyl chloride to the solution.
-
Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Wash the resulting solid residue with cold benzene and dry to yield 9-(chloromethyl)anthracene. Recrystallization can be performed for further purification.
Purification
Crude 9-(chloromethyl)anthracene can be purified by recrystallization. The choice of solvent is critical for effective purification.
Experimental Protocol: Recrystallization
Materials:
-
Crude 9-(chloromethyl)anthracene
-
Recrystallization solvent (e.g., petroleum ether, toluene, or a co-solvent mixture)
Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen solvent at its boiling point.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals to obtain pure 9-(chloromethyl)anthracene.
Characterization Data
The structure and purity of 9-(chloromethyl)anthracene are confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.41 | s | 1H | H-10 |
| 8.26 | d | 2H | Aromatic |
| 7.96 | d | 2H | Aromatic |
| 7.56 | t | 2H | Aromatic |
| 7.46 | t | 2H | Aromatic |
| 5.54 | s | 2H | -CH₂Cl |
Note: The assignments for the aromatic protons may vary slightly between sources.[8]
¹³C NMR (in CDCl₃):
| Chemical Shift (ppm) |
| ~131.5 |
| ~129.5 |
| ~129.0 |
| ~127.5 |
| ~126.5 |
| ~125.0 |
| ~46.0 (-CH₂Cl) |
Infrared (IR) Spectroscopy
Characteristic FT-IR Peaks (KBr disc):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | m | Aromatic C-H stretch |
| ~1620, 1450, 1420 | m | Aromatic C=C stretch |
| ~1270 | s | C-Cl stretch |
| ~880, 790, 730 | s | Aromatic C-H out-of-plane bend |
s = strong, m = medium
Mass Spectrometry
Electron Ionization Mass Spectrum (EI-MS):
| m/z | Relative Intensity | Assignment |
| 228 | Moderate | [M+2]⁺ (due to ³⁷Cl isotope) |
| 226 | Strong | [M]⁺ (Molecular ion) |
| 191 | Very Strong | [M-Cl]⁺ |
| 189 | Moderate | [M-HCl]⁺ |
Applications and Workflows
9-(Chloromethyl)anthracene is a valuable building block in organic synthesis and is widely used as a fluorescent labeling agent, particularly for carboxylic acids, phenols, and thiols.[6]
Synthesis Workflow
The general workflow for the synthesis of 9-(chloromethyl)anthracene via direct chloromethylation is depicted below.
Caption: General workflow for the synthesis of 9-(chloromethyl)anthracene.
Fluorescent Labeling of Carboxylic Acids
The chloromethyl group is highly reactive towards nucleophiles, making 9-(chloromethyl)anthracene an excellent fluorescent labeling reagent. The reaction with a carboxylic acid proceeds via a nucleophilic substitution mechanism to form a highly fluorescent ester.[6][9][10][11]
Caption: Fluorescent labeling of a carboxylic acid with 9-(chloromethyl)anthracene.
References
- 1. Page loading... [guidechem.com]
- 2. 24463-19-2|9-(Chloromethyl)anthracene|BLD Pharm [bldpharm.com]
- 3. 9-(Chloromethyl)anthracene | C15H11Cl | CID 32385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-(Chloromethyl)anthracene [webbook.nist.gov]
- 5. 9-(Chloromethyl)anthracene [webbook.nist.gov]
- 6. 9-(Chloromethyl)anthracene | 24463-19-2 | Benchchem [benchchem.com]
- 7. AU2018241298B2 - Method for the synthesis of 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]
- 8. 9-(Chloromethyl)anthracene(24463-19-2) 1H NMR spectrum [chemicalbook.com]
- 9. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
